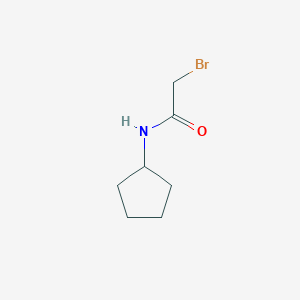
2-bromo-N-cyclopentylacetamide
Overview
Description
“2-bromo-N-cyclopentylacetamide” is a chemical compound with the molecular formula C7H12BrNO and a molecular weight of 206.08 . The IUPAC name for this compound is also this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Cycloaddition Reactions
- Trifluoromethylated Pyroglutamates and 2-Pyridones Synthesis: Cycloaddition reactions involving similar bromo compounds have been studied, leading to the formation of trifluoromethylated pyroglutamates and 2-pyridones. This research provides insights into the potential use of 2-bromo-N-cyclopentylacetamide in synthesizing related compounds (Zhang, Shen, & Lu, 2018).
Antidiabetic Potential
- Novel Indole-Based Hybrid Oxadiazole Scaffolds: The study demonstrates the synthesis of 2-bromo-N-phenyl/arylacetamides and their subsequent use in producing compounds with significant antidiabetic potential. This suggests a possible research avenue for this compound in diabetes treatment (Nazir et al., 2018).
Polysubstituted Pyroglutamate Synthesis
- Formation of Polysubstituted Pyroglutamate: Similar bromo compounds have been utilized in base-induced coupling/cyclization reactions to create polysubstituted pyroglutamate structures. This area of research might be relevant to this compound in synthesizing complex organic structures (Sun, Chang, Chiang, & Chang, 2003).
Palladium-Catalyzed Cross-Coupling
- Advancements in Bromovinyl Aldehyde Chemistry: A review of advancements in the chemistry of related bromo compounds under palladium-catalyzed conditions highlights the potential applications of this compound in synthesizing biologically and medically relevant compounds (Ghosh & Ray, 2017).
Functionalized Benzocyclotrimers Synthesis
- Synthesis of Vic-Bromo(trimethylstannyl)Bicycloolefins: Research has been conducted on synthesizing functionalized benzocyclotrimers using related bromo compounds, indicating a potential application for this compound in material science or organic synthesis (Dalkılıç et al., 2009).
Antimicrobial Agents Synthesis
- Novel Heterocyclic Compounds as Antimicrobial Agents: The study focused on creating new compounds with antimicrobial properties using similar bromo compounds, suggesting a potential application forthis compound in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Electrochemical Reduction
- Reduction Mechanism and Cyclocoupling Reaction: Studies on the electrochemical reduction of bromoamides, a class of compounds related to this compound, offer insights into their potential use in electrochemical applications and organic synthesis (Maran, Vianello, D'angeli, Cavicchioni, & Vecchiati, 1987).
Radical Rearrangement in Organic Synthesis
- Visible Light-Induced Intramolecular Aryl Migration/Desulfonylation: This research highlights the potential of similar bromo compounds in light-induced photoredox catalysis, which can be relevant for this compound in synthesizing various organic compounds (Li, Hu, Dong, Xie, Wan, & Zhang, 2016).
Novel Syntheses in Medicinal Chemistry
- Synthesis of Nicotinamide Derivatives with Cytotoxic Properties: Research involving bromo analogues in synthesizing nicotinamide derivatives for antitumor properties suggests possible applications of this compound in medicinal chemistry (Girgis, Hosni, & Barsoum, 2006).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVESMOYKDNWRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442079 | |
| Record name | 2-bromo-N-cyclopentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883521-80-0 | |
| Record name | 2-Bromo-N-cyclopentylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883521-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-N-cyclopentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

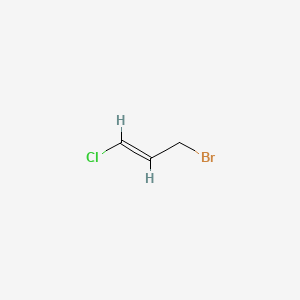

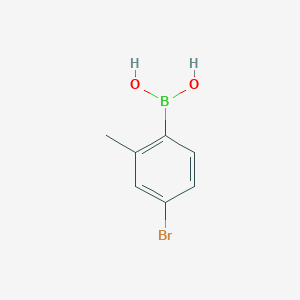
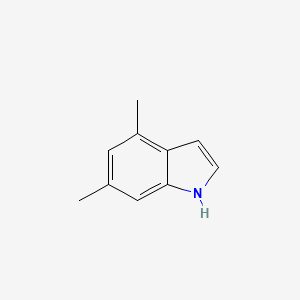

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)



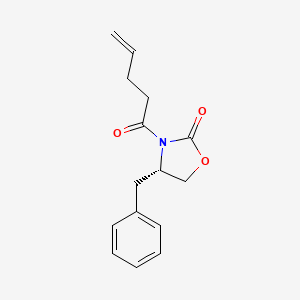
![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)